4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is a complex organic compound characterized by its unique structural features, which include a chloro group, a nitro-substituted phenyl group, and a pyrazole moiety. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The presence of both the chloro and nitro groups enhances its reactivity and potential for various chemical transformations.
The chemical reactivity of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol can be attributed to its functional groups:
These reactions make the compound versatile in synthetic organic chemistry.
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol exhibits significant biological activities. Pyrazole derivatives have been reported to possess:
The specific biological mechanisms of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol warrant further investigation to fully understand its therapeutic potential.
The synthesis of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol typically involves multi-step procedures:
These steps often require careful control of reaction conditions to ensure high yields and purity of the final product.
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol has several notable applications:
Interaction studies involving 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol focus on its binding affinities with various biological targets. Molecular docking studies have indicated that this compound may interact effectively with enzymes or receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profiles .
Several compounds share structural similarities with 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]-phenol | Bromo instead of chloro; similar pyrazole structure | Antimicrobial, anti-inflammatory |
| 3-Nitro-1H-pyrazole | Simple pyrazole with nitro group | Antimicrobial |
| 5-Methylpyrazole | Methyl substitution on pyrazole | Potential antifungal activity |
The uniqueness of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol lies in the combination of both chloro and nitro substituents on the phenolic and pyrazole rings, which enhances its reactivity and biological activity compared to other similar compounds. This specific arrangement allows for diverse applications in medicinal chemistry and material science.
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol (CAS No. 296888-40-9) is a polyfunctional aromatic compound characterized by a pyrazole core fused with substituted phenyl groups. Its IUPAC name, 4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol, reflects the precise arrangement of substituents: a chlorine atom at position 4 of the phenolic ring, a pyrazole moiety at position 2, and a 2-nitrophenyl group at position 5 of the pyrazole ring. The molecular formula is C₁₅H₁₀ClN₃O₃, with a molecular weight of 315.71 g/mol.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀ClN₃O₃ | |
| Molecular Weight | 315.71 g/mol | |
| SMILES Notation | Clc1ccc(c(c1)c1n[nH]c(c1)c1ccccc1N+[O-])O | |
| CAS Registry Number | 296888-40-9 |
The compound’s planar structure arises from conjugation between the pyrazole ring’s π-system and the adjacent aromatic groups. This configuration enables intramolecular hydrogen bonding between the phenolic -OH and the pyrazole N-H, stabilizing the molecule in its keto-enol tautomeric form.
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on antipyrine (1883), which established pyrazole as a pharmacologically relevant scaffold. Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane marked the first systematic route to this heterocycle. Over the 20th century, pyrazole derivatives gained prominence through milestones such as:
The introduction of nitro and chloro substituents into pyrazole systems, as seen in 4-chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, represents a modern strategy to enhance electron-withdrawing effects and intermolecular interactions in crystalline materials.
Pyrazole derivatives occupy a central role in heterocyclic chemistry due to their:
Table 2: Research Applications of Pyrazole Derivatives
The nitro group in 4-chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol enhances electrophilicity, facilitating nucleophilic aromatic substitutions that are pivotal in constructing complex heterocyclic frameworks. Recent studies have exploited this reactivity to develop fluorescent probes for protein binding assays.
The compound 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol [1]. The molecular formula is C15H10ClN3O3 with a molecular weight of 315.71 grams per mole [1]. The compound is registered in the PubChem database under the Compound Identification Number 3126074 and bears the ChEMBL identifier CHEMBL1376635 [1].
The systematic identification employs several key structural descriptors. The International Chemical Identifier (InChI) is InChI=1S/C15H10ClN3O3/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19(21)22/h1-8,20H,(H,17,18) [1]. The corresponding InChI Key is YBUYLNJZNUDBCW-UHFFFAOYSA-N, providing a unique identifier for database searches [1]. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)N+[O-] [1].
Table 1: Molecular Descriptors and Identifiers
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H10ClN3O3 | [1] |
| Molecular Weight | 315.71 g/mol | [1] |
| PubChem CID | 3126074 | [1] |
| InChI Key | YBUYLNJZNUDBCW-UHFFFAOYSA-N | [1] |
| ChEMBL ID | CHEMBL1376635 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
| Topological Polar Surface Area | 94.7 Ų | [1] |
X-ray crystallographic studies of structurally related pyrazole-phenol derivatives provide insights into the conformational preferences of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol [9] [10]. Crystallographic analysis of similar nitrophenyl-pyrazole compounds reveals that the phenol and pyrazole rings typically adopt an almost coplanar arrangement with dihedral angles ranging from 0.95 to 10.9 degrees [9] [10]. This coplanarity is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen atom [10] [22].
The crystal structures of related 2,4-dinitrophenyl-2-pyrazolines demonstrate that these compounds crystallize predominantly in monoclinic space groups, specifically P21/c, P21/n, P21/m, and P21 [9]. The presence of the nitro group in the ortho position of the phenyl ring creates specific conformational constraints, with the nitro group typically remaining coplanar to the aromatic ring or showing small deviations of approximately 3-6 degrees [9].
Table 2: Crystallographic Parameters of Related Pyrazole-Phenol Compounds
| Compound Type | Space Group | Dihedral Angle (°) | Key Features |
|---|---|---|---|
| 4-Nitrophenyl-pyrazolines | P21/c, Pnma | 5.4-10.9 | Coplanar arrangement [9] |
| 2,4-Dinitrophenyl-pyrazolines | P21/c, P21/n | 9.6-15.2 | Twisted conformation [9] |
| Phenol-pyrazole derivatives | P21/n | 0.95 | Intramolecular H-bonding [10] |
Intermolecular hydrogen bonding patterns in pyrazole-phenol crystals typically involve the nitrogen-hydrogen group of the pyrazole ring forming hydrogen bonds with neighboring molecules, creating ladder-like chain structures [22] [27]. The chlorine substituent and nitro group in 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol are expected to participate in additional intermolecular interactions, potentially influencing the overall crystal packing arrangement [24].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of pyrazole-phenol derivatives through distinctive chemical shift patterns [36] [38]. In proton Nuclear Magnetic Resonance spectra, the pyrazole ring protons typically appear as characteristic singlets in the aromatic region between 6.5-8.0 parts per million [34] [38]. The phenolic hydroxyl proton resonates as a broad singlet in the range of 9-12 parts per million, often showing temperature-dependent behavior due to hydrogen bonding interactions [36].
The methylene bridge protons connecting aromatic systems in related pyrazole derivatives appear as singlets in the region of 5.34-5.60 parts per million [34]. The aromatic protons of the chlorophenyl and nitrophenyl rings exhibit characteristic splitting patterns, with the chlorophenyl protons appearing as doublets and the nitrophenyl protons showing complex multipicity due to the electron-withdrawing nitro group [34] [38].
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Structural Unit | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C-H | 6.5-8.0 | 102-108 [36] |
| Phenolic OH | 9-12 | - |
| Aromatic C-H | 7.0-8.5 | 125-140 [36] |
| Pyrazole C3/C5 | - | 140-160 [36] |
| Quaternary Carbons | - | 110-170 [36] |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the pyrazole carbon atoms at positions 3 and 5 resonate in the range of 140-160 parts per million, while the carbon at position 4 appears between 102-108 parts per million [36]. The presence of electron-withdrawing groups such as the nitro substituent causes characteristic downfield shifts of adjacent carbon atoms [34]. The chlorophenyl carbons exhibit typical aromatic chemical shifts with the chlorine-bearing carbon showing characteristic upfield shifts compared to unsubstituted positions [38].
Infrared spectroscopy of pyrazole-phenol derivatives reveals characteristic vibrational modes that provide structural confirmation [33] [34]. The phenolic hydroxyl group exhibits a broad stretching vibration in the range of 3100-3650 wavenumbers [33]. The pyrazole nitrogen-hydrogen stretching appears between 3400-3500 wavenumbers [12]. The nitro group displays two characteristic bands: asymmetric stretching at 1520-1560 wavenumbers and symmetric stretching at 1304-1361 wavenumbers [34] [39].
The carbonyl and carbon-carbon aromatic stretching vibrations appear in the fingerprint region between 1400-1700 wavenumbers [33] [34]. The carbon-nitrogen stretching vibrations of the pyrazole ring are observed at 1100-1455 wavenumbers [39]. The chlorophenyl carbon-chlorine stretching typically appears around 750-850 wavenumbers [15].
Table 4: Characteristic Infrared Vibrational Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Phenolic O-H | 3100-3650 | O-H stretching [33] |
| Pyrazole N-H | 3400-3500 | N-H stretching [12] |
| Nitro (asymmetric) | 1520-1560 | NO₂ stretching [34] |
| Nitro (symmetric) | 1304-1361 | NO₂ stretching [34] |
| Aromatic C=C | 1400-1700 | Ring stretching [33] |
| C-N pyrazole | 1100-1455 | C-N stretching [39] |
Ultraviolet-Visible spectroscopy of nitrophenyl-pyrazole compounds typically exhibits absorption maxima in the range of 280-320 nanometers due to π→π* transitions in the extended aromatic system [19] [30]. The presence of the nitro group introduces additional chromophoric behavior, with characteristic absorption bands appearing at longer wavelengths between 334-520 nanometers [34]. The electronic transitions are primarily attributed to π→π* excitations within the conjugated aromatic framework [19].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of pyrazole-phenol derivatives [18] [19]. Computational studies using B3LYP and M06-2X functionals with 6-311++G(d,p) and aug-cc-pVDZ basis sets demonstrate excellent agreement with experimental geometries for pyrazole systems [18] [29]. The calculated bond distances show deviations of only 0.027-0.034 Ångströms from crystallographic averages [29].
The pyrazole ring nitrogen-nitrogen bond distances are typically calculated at 1.34-1.41 Ångströms, indicating predominantly single bond character with some degree of π-delocalization [9] [29]. The carbon-carbon bonds within the pyrazole ring range from 1.36-1.58 Ångströms, reflecting the alternating single and double bond character [9]. The presence of electron-withdrawing nitro groups significantly affects the electronic distribution, as evidenced by calculated molecular orbital energies [19] [28].
Table 5: Calculated Bond Distances and Molecular Properties
| Bond Type | Calculated Distance (Å) | Experimental Range (Å) |
|---|---|---|
| N1-N2 (pyrazole) | 1.34-1.41 | 1.324-1.434 [9] |
| C3-C4 (pyrazole) | 1.41-1.52 | 1.356-1.525 [9] |
| C4-C5 (pyrazole) | 1.51-1.58 | 1.441-1.578 [9] |
| C-N (pyrazole-phenyl) | 1.35-1.50 | 1.359-1.511 [9] |
Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps for nitrophenyl-pyrazole derivatives typically range from 1.51-1.72 electron volts [19]. The presence of electron-withdrawing groups such as the nitro substituent decreases the energy gap and increases the electrophilicity of the molecule [19] [28]. Chemical hardness values calculated for similar compounds range from 1.51-1.72 electron volts, indicating moderate reactivity [19].
The traditional approach to synthesizing nitro-phenyl pyrazole-phenol compounds relies on sequential nitration and cyclocondensation reactions. The nitration process typically employs mixed acid systems consisting of nitric acid and sulfuric acid under controlled temperature conditions [1] [2]. The reaction proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring system.
The cyclocondensation step follows the classical Knorr pyrazole synthesis mechanism, where hydrazine derivatives react with 1,3-dicarbonyl compounds or their equivalents [3] [4]. This process involves initial nucleophilic attack by the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to form the pyrazole ring. The reaction typically requires acidic conditions and elevated temperatures ranging from 75-80°C for 2-6 hours [3].
Mechanistic studies have revealed that the reaction proceeds through a series of intermediates, including hydrazone formation, followed by intramolecular cyclization [3]. The regioselectivity of the reaction depends on the electronic properties of the substituents and the steric environment around the reactive centers. For 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, the presence of electron-withdrawing groups (chlorine and nitro) influences both the reaction rate and regioselectivity.
The yields for conventional nitration-cyclocondensation strategies typically range from 40-85%, with reaction times extending from 1-24 hours depending on the specific substrates and conditions employed [1] [2]. The multi-step nature of this approach requires careful optimization of each synthetic step to achieve optimal overall yields.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex pyrazole derivatives [5] [6] [7]. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven highly effective for introducing aryl substituents onto pyrazole rings. This methodology employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with appropriate ligands and bases [5] [6].
The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organometallic reagent (typically boronic acids or esters), and finally reductive elimination to form the new C-C bond [6]. The process typically requires temperatures of 150°C and reaction times of 1-2 hours under microwave irradiation to achieve optimal yields of 50-94% [6].
For the synthesis of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, the palladium-catalyzed approach offers several advantages, including high functional group tolerance and excellent regioselectivity. The use of tert-butylbrettPhos (tBuBrettPhos) as a ligand has been shown to facilitate the coupling of ortho-substituted aryl triflates with pyrazole derivatives, providing high yields even with sterically demanding substrates [5].
The Buchwald-Hartwig amination reaction represents another valuable palladium-catalyzed approach for introducing nitrogen-containing substituents onto pyrazole rings [7]. This methodology allows for the direct formation of C-N bonds through the coupling of aryl halides with amines, providing access to amino-substituted pyrazole derivatives that can serve as precursors for further functionalization.
The development of solvent-free synthetic methodologies has gained significant attention in recent years due to environmental concerns and the principles of green chemistry [8] [9] [10]. These approaches eliminate the need for organic solvents, reducing both environmental impact and synthetic costs while often improving reaction efficiency.
Ball milling and grinding techniques represent one of the most effective solvent-free approaches for pyrazole synthesis [9]. The mechanochemical activation provided by grinding promotes the formation of reactive intermediates and facilitates the cyclocondensation process. Under these conditions, hydrazine derivatives react with 1,3-dicarbonyl compounds at room temperature to provide pyrazole products in yields ranging from 85-93% within 0.5-2 hours [9].
The solvent-free approach offers several advantages, including high atom economy (>90%), low environmental factor (E-factor of 0.1-0.5), and excellent scalability [11]. The absence of solvent eliminates the need for purification steps associated with solvent removal, simplifying the overall synthetic process. The methodology has been successfully applied to various pyrazole derivatives, demonstrating broad substrate scope and functional group tolerance.
Solid-state reactions can also be conducted using supported catalysts, such as silica-supported zinc bromide, which facilitate the formation of pyrazole rings through coupling reactions and subsequent cyclocondensation [12]. This approach provides good to excellent yields (80-95%) while maintaining the environmental benefits of solvent-free synthesis.
Microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry by providing rapid, efficient, and environmentally friendly synthetic methods [13] [14] [15]. The use of microwave irradiation for pyrazole synthesis offers significant advantages in terms of reaction time, energy efficiency, and product yields.
The mechanism of microwave heating involves the direct absorption of electromagnetic radiation by polar molecules, leading to rapid and uniform heating throughout the reaction mixture [13]. This results in significantly reduced reaction times compared to conventional heating methods. For pyrazole synthesis, microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields.
Comparative studies have demonstrated that microwave-assisted synthesis of phenyl-1H-pyrazoles can achieve yields ranging from 91-98% in just 5 minutes at 60°C with 50W power, compared to conventional heating which requires 2 hours at 75°C for yields of 72-90% [13]. The improvement in efficiency is attributed to the rapid heating rate and the ability to achieve higher effective temperatures in the reaction medium.
The optimization of microwave-assisted pyrazole synthesis involves several key parameters: power level, temperature, reaction time, and solvent choice. Studies have shown that optimal conditions typically involve power levels of 50-150W, temperatures of 100-150°C, and reaction times of 5-15 minutes [13] [14]. The use of sealed vessel systems allows for superheating of solvents, further enhancing reaction rates.
For the synthesis of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, microwave-assisted methods can be particularly advantageous due to the presence of electron-withdrawing groups that may require more forcing conditions in conventional synthesis. The rapid heating provided by microwave irradiation can overcome activation barriers while minimizing side reactions and decomposition pathways.
Post-synthetic modification of pyrazole derivatives provides access to complex molecular architectures that would be difficult to obtain through direct synthesis [16] [17]. These transformations allow for the introduction of diverse functional groups and the fine-tuning of molecular properties for specific applications.
N-alkylation and N-arylation reactions represent fundamental post-synthetic modifications that can be performed on pyrazole derivatives [16]. These reactions typically employ alkyl halides or aryl halides in the presence of bases such as potassium carbonate, providing high regioselectivity for the N-1 position. Yields for these transformations typically range from 45-95% depending on the specific substrate and reaction conditions.
C-H functionalization reactions have emerged as powerful tools for the direct modification of pyrazole rings [17]. Palladium-catalyzed C-H arylation reactions allow for the introduction of aryl groups at specific positions on the pyrazole ring, with high regioselectivity achieved through the use of appropriate ligands and reaction conditions. These reactions typically require temperatures of 120-150°C and can achieve yields of 50-94%.
Halogenation reactions provide access to versatile synthetic intermediates that can undergo further cross-coupling reactions [18]. The iodination of pyrazoles using I₂/HIO₃ in acetic acid at 80°C provides high regioselectivity for the C-4 position, with yields ranging from 70-90%. These iodinated intermediates serve as excellent precursors for subsequent Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions.
The Mannich reaction represents another valuable post-synthetic modification that allows for the introduction of aminomethyl groups at the C-4 or C-5 positions of pyrazole rings [19]. This reaction typically employs formaldehyde and secondary amines in ethanol at room temperature, providing high yields (80-95%) and excellent regioselectivity.
For 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol, post-synthetic functionalization opportunities include further substitution at available positions on the pyrazole ring, modification of the phenol hydroxyl group, and potential reduction of the nitro group to provide amino derivatives. These transformations can be used to develop structure-activity relationships and optimize molecular properties for specific applications.